4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-3-yl ring substituted with a 4-oxo-2-thioxo group, a (5Z)-configured methylidene linkage to a pyrazole-phenyl scaffold, and a butanoic acid chain. Its molecular formula is C₃₄H₃₄N₄O₄S₂ (molecular weight ~650.8 g/mol) . The compound’s Z-configuration at the methylidene bond is critical for maintaining planar geometry, which is often associated with biological activity in similar thiazolidinones .
Properties
CAS No. |
624724-16-9 |
|---|---|
Molecular Formula |
C28H29N3O4S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C28H29N3O4S2/c1-18(2)17-35-23-12-11-20(14-19(23)3)26-21(16-31(29-26)22-8-5-4-6-9-22)15-24-27(34)30(28(36)37-24)13-7-10-25(32)33/h4-6,8-9,11-12,14-16,18H,7,10,13,17H2,1-3H3,(H,32,33)/b24-15- |
InChI Key |
JMAXMEUETZQQHO-IWIPYMOSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole-4-Carbaldehyde Intermediate
The pyrazole moiety is synthesized via Vilsmeier-Haack formylation of substituted acetophenone hydrazones. For the target compound, 3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared as follows:
Thiazolidinone Acetate Intermediate
The thiazolidinone core is synthesized via alkylation of 2,4-thiazolidinedione (TZD):
-
Step 1 : TZD is alkylated with ethyl/methyl 2-bromoacetate in acetone or DMF to form ethyl/methyl 2-(2,4-dioxothiazolidin-3-yl)acetate.
-
Step 2 : Hydrolysis of the ester group (e.g., using H₂SO₄ in acetic acid) yields 2-(2,4-dioxothiazolidin-3-yl)acetic acid.
Key Data :
| Intermediate | Reaction Conditions | Yield (%) |
|---|---|---|
| Ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate | KI/DMF, 90°C, 12 h | 82–90 |
| 2-(2,4-dioxothiazolidin-3-yl)acetic acid | H₂SO₄, acetic acid, reflux | 94 |
Thiazolidinone Core Formation
The thiazolidinone ring is functionalized with a butanoic acid chain via nucleophilic substitution:
-
Step : Reaction of 2-(2,4-dioxothiazolidin-3-yl)acetic acid with 1,4-dibromobutane in DMF/K₂CO₃ yields 3-(4-bromobutyl)-2-thioxo-1,3-thiazolidin-4-one , which is further hydrolyzed to the carboxylic acid.
Optimization :
Knoevenagel Condensation
The pyrazole carbaldehyde and thiazolidinone intermediates undergo Knoevenagel condensation to form the exocyclic double bond:
-
Conditions : Reflux in ethanol with piperidine (5–10 mol%) for 5–6 hours.
-
Mechanism : Base-catalyzed dehydration forms the (Z)-configured methylidene bridge.
Reaction Scheme :
Butanoic Acid Chain Introduction
The bromobutyl side chain is converted to the carboxylic acid via hydrolysis:
-
Step : Treatment of 3-(4-bromobutyl)-5-((pyrazolyl)methylene)-2-thioxothiazolidin-4-one with NaOH in aqueous THF at 60°C.
Key Data :
Optimization and Industrial Scaling
Solvent and Catalyst Screening
Green Chemistry Approaches
-
Microwave Assistance : Reduces reaction time by 50% (e.g., 3 hours for condensation).
-
Solvent-Free Conditions : Achieves 80% yield in Knoevenagel reactions using ball milling.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Purification Method | Purity (%) | Yield Loss (%) |
|---|---|---|
| Recrystallization (EtOH) | 98.5 | 10–15 |
| Column Chromatography | 99.2 | 5–8 |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences
Ethylsulfanylphenyl (in ) vs.
Acid Chain Length: Butanoic acid (target) vs. propanoic acid (): Longer chains may enhance membrane permeability but reduce aqueous solubility.
Biological Activity Trends :
Biological Activity
The compound 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule belonging to the thiazolidinone class. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a significant focus in medicinal chemistry and pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 539.7 g/mol. Its structure includes a thiazolidinone ring fused with a pyrazole moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C31H29N3O2S^2/c1... |
The biological activities of this compound can be attributed to its mechanism of action, which involves multiple molecular targets:
- Antimicrobial Activity : The compound disrupts cell membrane integrity and inhibits essential enzymes in microbial cells, leading to cell death.
- Anticancer Properties : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it inhibits the NF-kB pathway, which is crucial for inflammation and cancer cell survival.
- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines, thus alleviating inflammation.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, in vitro tests revealed that it has a minimum inhibitory concentration (MIC) that effectively inhibits these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 31.25 |
| Aspergillus niger | 62.5 |
Anti-inflammatory Activity
Research indicates that the compound can inhibit inflammatory pathways, showing potential as a treatment for inflammatory diseases. For instance, it has been reported to reduce levels of TNF-alpha and IL-6 in cell models.
Anticancer Activity
The compound has shown promise in inducing apoptosis in various cancer cell lines. Studies indicate that it can significantly reduce cell viability in cancer models through mechanisms involving caspase activation and mitochondrial disruption.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives similar to this compound against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus. The results indicated that modifications in the structure could enhance antimicrobial potency.
- Cancer Cell Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells by affecting mitochondrial pathways and activating apoptotic proteins.
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this thiazolidinone-pyrazole hybrid?
Basic Research Question
The compound’s synthesis involves condensation of pyrazole precursors with thiazolidinone intermediates, followed by functionalization of the butanoic acid side chain. Key steps include:
- Temperature control : Maintaining 60–80°C during Knoevenagel condensation to stabilize the (Z)-configured exocyclic double bond .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield in cyclization steps, while ethanol is preferred for recrystallization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves stereoisomeric byproducts .
How do structural modifications (e.g., substituents on the pyrazole ring) influence biological activity?
Basic Research Question
The 3-methyl-4-(2-methylpropoxy)phenyl group on the pyrazole ring enhances lipophilicity, improving membrane permeability. Comparative studies of analogs show:
- Anticancer activity : Electron-withdrawing groups (e.g., nitro) at the phenyl position increase cytotoxicity (IC₅₀ = 8.2 µM vs. 22.4 µM for methyl derivatives) .
- Anti-inflammatory effects : Bulkier alkoxy substituents (e.g., isobutoxy) reduce COX-2 inhibition due to steric hindrance .
- Methodology : Use QSAR models to correlate Hammett σ values of substituents with activity trends .
What analytical techniques are most reliable for confirming the stereochemistry of the exocyclic double bond?
Basic Research Question
The (Z)-configuration is critical for bioactivity. Recommended methods:
- NMR : NOESY correlations between the thiazolidinone C=O and pyrazole CH groups confirm spatial proximity .
- X-ray crystallography : Resolves bond angles (e.g., C5–C6–C7 = 121.5°) and torsional strain in the solid state .
- UV-Vis : λmax shifts (e.g., 320 → 340 nm) upon isomerization in acidic conditions .
How can researchers resolve contradictions in reported biological activity across similar thiazolidinone derivatives?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for serum protein binding .
- Purity validation : HPLC-MS (≥98% purity) ensures activity is not skewed by byproducts like thiohydantoin derivatives .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL) .
What computational methods are effective for predicting binding modes to PPAR-γ or other nuclear receptors?
Advanced Research Question
The butanoic acid moiety suggests PPAR-γ agonism. Computational workflows:
- Docking : Use AutoDock Vina with crystal structures (PDB: 2PRG) to model ligand-receptor interactions .
- MD simulations : Assess stability of the ligand-binding domain over 100-ns trajectories (AMBER force field) .
- Free energy calculations : MM-GBSA predicts ΔGbinding for analogs with modified alkoxy chains .
What strategies improve the metabolic stability of this compound in preclinical models?
Advanced Research Question
The methylpropoxy group is susceptible to CYP3A4 oxidation. Solutions:
- Deuterium incorporation : Replace benzylic hydrogens with deuterium (kH/kD = 6.7) .
- Prodrug design : Mask the carboxylic acid as an ethyl ester, improving oral bioavailability (t½ increased from 1.2 to 4.8 h) .
- In vitro models : Use liver microsomes + NADPH to identify major metabolites via LC-HRMS .
How do solvent effects influence the compound’s tautomeric equilibrium in solution?
Advanced Research Question
The thioxo group can tautomerize between thione and thiol forms, affecting reactivity:
- NMR titration : In DMSO-d6, the thione form dominates (δ 168 ppm for C=S), while aqueous buffers favor the thiolate anion .
- DFT calculations : Solvent dielectric constants (ε) correlate with tautomer stability (ΔG = −2.3 kcal/mol in water) .
- Kinetic studies : Monitor tautomerization rates via stopped-flow UV at varying pH .
What in vivo models are appropriate for evaluating toxicity and efficacy?
Advanced Research Question
Prioritize models based on target pathways:
- Antidiabetic activity : High-fat diet-induced diabetic mice (HbA1c reduction by 1.8% at 10 mg/kg) .
- Hepatotoxicity screening : ALT/AST levels in Sprague-Dawley rats after 28-day dosing .
- Tumor xenografts : Nude mice with HT-29 colorectal tumors (tumor volume reduction by 62% vs. control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
